N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(4-Chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic small molecule featuring a fused furochromenone core substituted with methyl groups at positions 3 and 5, a 7-oxo moiety, and a propanamide side chain linked to a 4-chlorobenzyl group. Its structural complexity arises from the planar aromatic chromenone system and the flexible propanamide substituent, which may influence binding to biological targets.
Properties
Molecular Formula |
C23H20ClNO4 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C23H20ClNO4/c1-13-12-28-20-10-21-19(9-18(13)20)14(2)17(23(27)29-21)7-8-22(26)25-11-15-3-5-16(24)6-4-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,25,26) |
InChI Key |
OXHVPBVLAIKRGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine, 3,5-dimethylfurochromenone, and propanoyl chloride. The reaction conditions may involve:
Step 1: Formation of the furochromenone core through cyclization reactions.
Step 2: Introduction of the 4-chlorobenzyl group via nucleophilic substitution.
Step 3: Acylation to form the final propanamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furochromenone oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the furochromenone or propanamide scaffold, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations
However, this substitution may reduce aqueous solubility, a common trade-off in drug design. Compounds with thiazol-2-yl and indole substituents (e.g., entries 3–4 in Table 1) exhibit marked antiproliferative activity, suggesting that heterocyclic substituents may confer stronger target affinity than the furochromenone core .
Scaffold-Specific Properties: The furochromenone core in the target compound contributes to planar aromaticity, which may facilitate π-π stacking interactions with enzyme active sites. In contrast, imidazole or thiazole-containing analogs (e.g., entries 3–4) offer hydrogen-bonding capabilities via nitrogen atoms, enhancing binding specificity .
Research Findings and Limitations
- Thiazol-2-yl Analogs: Entry 3 in Table 1 shows an IC₅₀ of 4 μM against cancer cell lines, outperforming many furochromenone derivatives in preliminary assays .
- Data Gaps : Quantitative comparisons (e.g., binding affinities, pharmacokinetics) are absent in the provided evidence, highlighting the need for experimental validation.
Biological Activity
N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20ClNO4, with a molecular weight of approximately 409.87 g/mol. The compound features a furochromenyl moiety and a chlorobenzyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClNO4 |
| Molecular Weight | 409.87 g/mol |
| SMILES | Cc1coc2cc3oc(=O)c(CCC(=O)NCc4ccc(Cl)cc4)c(C)c3cc12 |
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit antibacterial properties against various strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while also displaying effectiveness against gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Anticancer Potential
The cytotoxicity profiles of related compounds have been evaluated on cancer cell lines. Findings suggest that certain derivatives exhibit submicromolar activity against cancer cells, indicating potential as anticancer agents . The lipophilicity of these compounds has been correlated with their biological activity, suggesting that structural modifications can enhance efficacy .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may modulate enzyme activities or receptor signaling pathways relevant to microbial and cancer cell proliferation .
Research Findings and Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various synthesized derivatives against Staphylococcus aureus and MRSA. The results showed that several compounds had higher antibacterial efficacy compared to clinically used antibiotics like ampicillin .
- Cytotoxicity Assessment : In another investigation focusing on cytotoxicity, derivatives were tested on primary mammalian cell lines alongside cancer cells. The results indicated that while some compounds were effective against cancer cells, they exhibited low toxicity towards normal cells, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide?
- Answer : Synthesis requires precise stoichiometric control and solvent selection. For example, coupling reactions in dimethyl sulfoxide (DMSO) at room temperature (1–2 hours) can yield intermediates, followed by LC-MS validation (retention time: ~9.55 min; [M+H]+ analysis) to confirm product formation . Reaction optimization should employ statistical design of experiments (DoE) to minimize trial-and-error approaches, such as varying temperature, catalyst loading, and reactant ratios .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer : Use hyphenated techniques like LC-MS for real-time monitoring of reaction progress and impurity profiling (e.g., gradient elution with 10–90% methanol + 0.1% formic acid) . High-resolution mass spectrometry (HRMS) and NMR (1H/13C) are essential for confirming molecular weight (e.g., calculated [M+H]+ = 572.17) and structural assignments, particularly for the furochromen core and chlorobenzyl substituents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Adhere to chemical hygiene plans, including PPE (gloves, goggles, lab coats) and fume hood use. Specific hazards include skin/eye irritation (H313/H333) and inhalation risks. Emergency measures: flush eyes with water for 15+ minutes and seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing experimental iterations. Integrated computational-experimental workflows, such as those from ICReDD, combine reaction path searches with machine learning to prioritize optimal conditions (e.g., solvent polarity, catalyst compatibility) . Virtual simulations also model regioselectivity in furochromen derivatization .
Q. How should researchers resolve contradictions between experimental data and computational predictions?
- Answer : Implement a feedback loop:
- Cross-validate computational models with experimental spectroscopic data (e.g., comparing predicted vs. observed NMR shifts).
- Reassess assumptions in quantum calculations (e.g., solvent effects, steric hindrance).
- Use sensitivity analysis in DoE to identify critical variables causing discrepancies .
Q. What strategies optimize reaction conditions for derivatives of this compound?
- Answer :
- Step 1 : Screen reaction parameters (temperature, solvent, catalysts) via fractional factorial design to identify significant factors .
- Step 2 : Apply response surface methodology (RSM) to refine optimal conditions (e.g., maximizing yield while minimizing byproducts).
- Step 3 : Validate scalability using process control tools (e.g., membrane separation for purification) .
Q. What challenges arise in scaling up synthesis while maintaining product purity?
- Answer : Key challenges include:
- Heterogeneity control : Use inline PAT (process analytical technology) to monitor mixing efficiency and crystallization kinetics.
- Purification : Employ advanced separation technologies (e.g., centrifugal partition chromatography) to isolate the target compound from structurally similar byproducts .
- Thermal stability : Conduct DSC (differential scanning calorimetry) to assess decomposition risks during large-scale reactions .
Q. How can structural modifications of the furochromen core be systematically explored?
- Answer :
- Rational design : Replace the 4-chlorobenzyl group with bioisosteres (e.g., 4-fluorobenzyl) to study electronic effects on bioactivity .
- Parallel synthesis : Use automated platforms to generate analogs via Suzuki-Miyaura coupling or amide bond diversification .
- Data-driven optimization : Apply cheminformatics tools to correlate structural features (e.g., logP, polar surface area) with solubility or stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
